molecular formula C14H21N3 B11797824 N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11797824
M. Wt: 231.34 g/mol
InChI Key: ZLHYWIVOOHYQRX-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine is an organic compound that features a piperidine ring, a pyridine ring, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. Detailed studies on its binding affinity and activity at these targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine is unique due to the combination of its cyclobutyl, piperidine, and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

N-cyclobutyl-3-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C14H21N3/c1-2-9-15-13(8-1)12-7-4-10-16-14(12)17-11-5-3-6-11/h4,7,10-11,13,15H,1-3,5-6,8-9H2,(H,16,17)

InChI Key

ZLHYWIVOOHYQRX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(N=CC=C2)NC3CCC3

Origin of Product

United States

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